
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an amine derivative with a benzyl group that has two methoxy substituents. The benzyl group is attached to a propyl chain, which is connected to an imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzyl halide with the corresponding amine. For example, 2,4-dimethoxybenzyl chloride could potentially react with 3-imidazol-1-yl-propylamine .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and a propyl chain linked to an imidazole ring via an amine group .Chemical Reactions Analysis
The compound, due to the presence of an amine group, might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 2,4-dimethoxybenzyl alcohol, a related compound, has a boiling point of 316.7°C at 760 mmHg and a flash point of 126.8°C .科学的研究の応用
Zirconium Complexes and Catalysis
Research involving imidazolone frameworks, which share structural similarities with the specified compound, highlights the synthesis and application of zirconium complexes in catalysis. These complexes have been used as effective catalysts for the hydroamination of aminoalkenes, showcasing the compound's potential in facilitating chemical transformations (Yu-Cheng Hu et al., 2010).
Electrochemical Polymerization
Studies on conducting polymers have investigated the influence of hydrogen bonding on their electrochromic properties, where compounds with imidazole rings play a crucial role in controlling polymer chain conformation through acid and base treatments. This research indicates the compound's relevance in materials science and its potential for creating advanced materials with tailored properties (Hava Akpinar et al., 2012).
Antimicrobial Activity
The synthesis of novel compounds containing the imidazole ring has been explored for their antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting the potential pharmaceutical applications of the specified compound in developing new antimicrobial agents (V. Reddy & K. R. Reddy, 2010).
Polymer Chemistry
The compound's structural features are relevant to the synthesis of polymers. Research in this area includes the ring-opening polymerization reactions of ε-caprolactone and lactides initiated by metal alkoxides derived from related compounds. This indicates its utility in polymer chemistry for producing biodegradable plastics and other polymeric materials (E. D. Akpan et al., 2018).
Solid-Phase Synthesis
The solid-phase synthesis technique has been applied to create disubstituted imidazolidine-2,4-diones and thioxoimidazolidin-4-ones, starting from compounds containing the imidazole ring. This method represents an efficient strategy for generating libraries of potential therapeutic agents, demonstrating the compound's importance in facilitating novel synthetic approaches (S. Dadiboyena & A. Nefzi, 2011).
Safety and Hazards
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVPDCTVHLTPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)

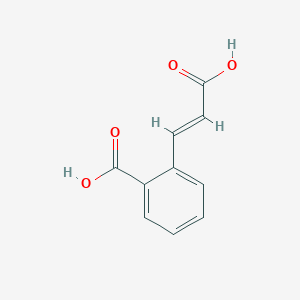
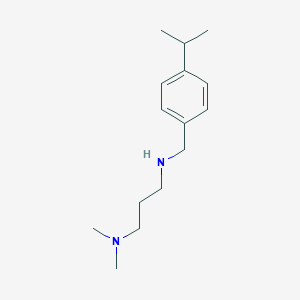
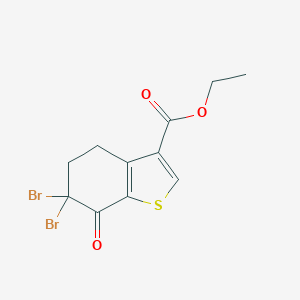

![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)
![(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358723.png)
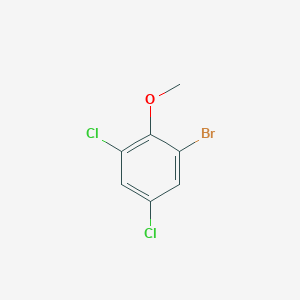
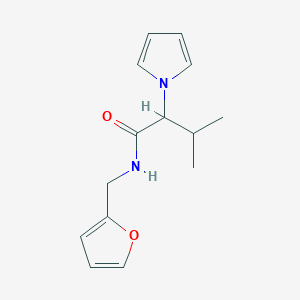
![2-[(4-Bromobenzyl)amino]butan-1-ol](/img/structure/B358744.png)
![2-[2-Methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B358746.png)
![1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol](/img/structure/B358750.png)
![Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B358758.png)